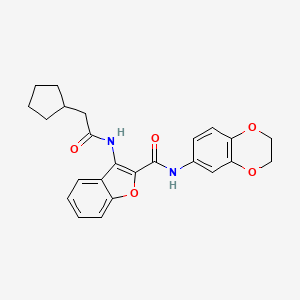

3-(2-cyclopentylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Description

This compound belongs to a class of benzofuran carboxamides featuring a 2,3-dihydro-1,4-benzodioxin moiety. Its structure includes a benzofuran core substituted with a cyclopentylacetamido group at position 3 and a carboxamide linkage to the 2,3-dihydro-1,4-benzodioxin-6-yl group.

Properties

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c27-21(13-15-5-1-2-6-15)26-22-17-7-3-4-8-18(17)31-23(22)24(28)25-16-9-10-19-20(14-16)30-12-11-29-19/h3-4,7-10,14-15H,1-2,5-6,11-13H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPHRXZFQDPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-cyclopentylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.42 g/mol. Its structure features a benzofuran moiety linked to a cyclopentylacetamido group and a dihydro-benzodioxin ring system, which are crucial for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of ERK1/2 kinases , which are pivotal in various cellular processes including proliferation, differentiation, and survival. The inhibition of these kinases can have significant implications in the treatment of cancer and other ERK1/2-mediated conditions .

Anticancer Activity

A study highlighted the compound's cytotoxic effects against several cancer cell lines, demonstrating significant potency with IC50 values ranging from 10 to 100 nM. This suggests that the compound may disrupt critical signaling pathways involved in tumor growth and survival .

Antiviral Properties

In addition to its anticancer potential, preliminary investigations have shown that the compound exhibits antiviral activity against certain viruses. For instance, it has been noted to inhibit viral replication mechanisms, possibly by interfering with host cell machinery or viral protein synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 10 - 100 | ERK1/2 kinase inhibition |

| Antiviral | Specific viruses | TBD | Inhibition of viral replication |

Case Study: ERK1/2 Inhibition

In a controlled laboratory setting, the compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation. The study concluded that the compound's ability to inhibit ERK1/2 signaling pathways could be leveraged for therapeutic strategies against cancers characterized by aberrant ERK signaling .

Case Study: Antiviral Activity

Another investigation focused on the antiviral properties of the compound against dengue virus. The results showed that it significantly reduced viral loads in infected cells, suggesting a potential role as an antiviral agent. The selectivity index was calculated to be greater than 10, indicating a favorable therapeutic window .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamido Group

3-(2-Chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

- Key Difference : Chloro substituent instead of cyclopentyl.

- Molecular Formula : C₁₉H₁₅ClN₂O₅ vs. C₂₅H₂₅N₂O₅ (estimated for the target compound).

- In contrast, the cyclopentyl group adds steric bulk and lipophilicity, which may improve metabolic stability .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide

Core Structure Modifications

Sulfonamide Derivatives

- Example : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide.

- Key Difference : Sulfonamide (-SO₂NH-) vs. carboxamide (-CONH-).

- Impact : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), affecting solubility and ionization at physiological pH. Sulfonamides in –3 exhibit antibacterial activity, suggesting divergent biological targets compared to carboxamide derivatives .

Benzodioxin-Linked Enzyme Inhibitors

- Example : N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide (CAS: 491833-29-5).

- Key Difference : Pyrrolidinyl-octanamide substituent vs. benzofuran-carboxamide.

- Impact : The pyrrolidinyl group in confers glucosylceramide synthase inhibition, highlighting the benzodioxin ring’s versatility in targeting enzymes. The target compound’s benzofuran core may instead modulate kinase or GPCR targets .

Pharmacokinetic and Physicochemical Properties

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The compound is synthesized via coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with a benzofuran carboxylic acid derivative. Key parameters include:

- Solvent selection : Use polar aprotic solvents like DMF to enhance reactivity .

- Base optimization : Lithium hydride (LiH) effectively deprotonates intermediates, but alternatives like NaH in THF (as used in benzofuran derivatives) may reduce side reactions .

- pH control : Maintain pH 8–9 with Na₂CO₃ to stabilize intermediates .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical methods are recommended for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., benzodioxin NH at δ 8.5–9.0 ppm; cyclopentyl protons at δ 1.5–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₃NO₄, expected [M+H]⁺ at m/z 296.0917) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require slow evaporation in DCM/hexane .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or β-secretase (BACE-1) for Alzheimer’s relevance using Ellman’s method (IC₅₀ determination) .

- Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can conflicting enzyme inhibition data across studies be resolved?

Discrepancies may arise from:

- Assay conditions : Standardize pH (7.4), temperature (37°C), and substrate concentrations (e.g., 0.5 mM acetylthiocholine for AChE) .

- Compound stability : Pre-check purity via HPLC and confirm absence of degradation products under assay conditions .

- Structural analogs : Compare with derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions .

Q. What computational strategies elucidate its interaction with biological targets?

- Molecular docking : Use AutoDock Vina with AChE (PDB: 4EY7) to predict binding modes; focus on π-π stacking with benzofuran and hydrogen bonds to benzodioxin NH .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Corrogate substituent effects (e.g., cyclopentyl vs. aryl groups) on IC₅₀ values using MOE or Schrödinger .

Q. How can environmental fate and ecotoxicological risks be assessed?

- Degradation studies : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A/B) to identify breakdown products via LC-MS .

- Bioaccumulation : Measure logP (predicted ~3.5) and assess in Daphnia magna (OECD 211) .

- Toxicity profiling : Use zebrafish embryos (FET test) to evaluate developmental effects at 1–100 µM .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues in biological assays?

- Co-solvents : Use ≤1% DMSO or cyclodextrin-based solubilizers .

- Prodrug design : Introduce phosphate esters at the acetamido group for enhanced aqueous solubility .

Q. How to address synthetic scalability for structure-activity relationship (SAR) studies?

- Flow chemistry : Optimize coupling steps in continuous flow reactors to reduce reaction time and improve reproducibility .

- Parallel synthesis : Generate analogs via automated libraries (e.g., varying the cyclopentyl group to other alicyclic moieties) .

Data Interpretation and Validation

Q. How to validate off-target effects in enzyme inhibition assays?

- Counter-screening : Test against related enzymes (e.g., butyrylcholinesterase for AChE selectivity) .

- Crystallographic validation : Co-crystallize the compound with the target enzyme to confirm binding pose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.